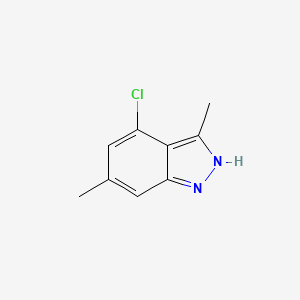

4-Chloro-3,6-dimethyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,6-dimethyl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-5-3-7(10)9-6(2)11-12-8(9)4-5/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGLRUPRTNZSSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C(=C1)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Therapeutic Potential of 4-Chloro-3,6-dimethyl-1H-indazole Derivatives

[1]

Executive Summary

The 4-Chloro-3,6-dimethyl-1H-indazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to navigate the "chemical space" of both kinase ATP-binding pockets and epigenetic reader domains.[1] Unlike generic indazoles, this specific trisubstituted core offers a unique balance of steric bulk (via the C4-chloro group), hydrophobic filling (C3/C6-methyls), and hydrogen-bonding capability (N1/N2).[1]

This guide analyzes the structural rationale, synthetic pathways, and therapeutic applications of this scaffold, specifically focusing on its role in developing inhibitors for FGFR , ERK1/2 , and BET bromodomains .[1]

Chemical Architecture & Pharmacophore Logic[1]

The therapeutic potency of 4-Chloro-3,6-dimethyl-1H-indazole derivatives stems from precise structural features that exploit specific protein binding interactions.[1]

Structural Activity Relationship (SAR) Analysis[1][2]

| Position | Substituent | Mechanistic Function |

| N1 / N2 | Hydrogen (H) | Hinge Binder: Acts as a critical H-bond donor/acceptor pair for the hinge region of kinases (e.g., interacting with the backbone of the ATP-binding site).[1] |

| C3 | Methyl (-CH₃) | Conformational Lock: Provides hydrophobic interactions and restricts the rotation of substituents at C4, often forcing a non-planar conformation essential for selectivity.[1] |

| C4 | Chlorine (-Cl) | Steric Gatekeeper: The C4-chloro group is electronically withdrawing and sterically demanding.[1] It often occupies small hydrophobic pockets (e.g., the gatekeeper region in kinases) or induces atropisomerism in biaryl systems.[1] |

| C6 | Methyl (-CH₃) | Lipophilicity Tuner: Enhances cellular permeability and fills the solvent-exposed hydrophobic regions of the binding pocket.[1] |

Pharmacophore Visualization

The following diagram illustrates the logical flow of how this scaffold interacts with a typical Kinase ATP pocket.

Figure 1: Pharmacophore map detailing the interaction of the trisubstituted indazole core with a kinase binding pocket.

Therapeutic Applications

Kinase Inhibition (FGFR & ERK Pathways)

Derivatives of 4-chloro-3,6-dimethyl-1H-indazole have shown significant potential as Type I and Type I½ kinase inhibitors.[1]

-

Fibroblast Growth Factor Receptors (FGFR): The indazole core mimics the adenine ring of ATP.[1] The C4-chloro substituent is particularly effective in accessing the "gatekeeper" residue (often a Methionine or Threonine), improving selectivity over other kinases.[1]

-

ERK1/2 Inhibition: Recent studies indicate that amide derivatives at the C3 or C5 position of this scaffold can stabilize the inactive conformation of ERK1/2, blocking the MAPK signaling cascade critical in melanoma and colorectal cancer.[1]

Epigenetic Modulation (BET Bromodomains)

Beyond kinases, the dimethyl-indazole motif acts as an acetyl-lysine (KAc) mimetic.[1]

-

Mechanism: The two nitrogen atoms in the indazole ring mimic the hydrogen bonding pattern of the acetyl-lysine residue recognized by Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4).[1]

-

Utility: 4-Chloro substitution increases the metabolic stability of the ring system against oxidation, prolonging the half-life of the inhibitor in vivo.[1]

Experimental Protocols

Synthesis of 4-Chloro-3,6-dimethyl-1H-indazole

Objective: Scalable synthesis of the core scaffold from commercially available precursors.

Reagents:

-

3,5-Dimethylaniline (Starting Material)[1]

-

Chloral hydrate & Hydroxylamine hydrochloride[1]

-

Sulfuric acid (H₂SO₄)[1]

-

Sodium Nitrite (NaNO₂) / Acetic Acid[1]

Protocol Workflow:

-

Sandmeyer-type Chlorination: React 3,5-dimethylaniline with N-chlorosuccinimide (NCS) to introduce the chlorine at the ortho position relative to the amine, yielding 4-chloro-3,5-dimethylaniline (regioselectivity must be confirmed by NMR).[1]

-

Cyclization: Diazotize the amine using NaNO₂ in glacial acetic acid at 0°C.

-

Ring Closure: The resulting diazonium salt undergoes intramolecular cyclization to form the indazole ring.[1]

-

Purification: Recrystallize from Ethanol/Water (9:1).

Validation:

-

¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the amine protons and the appearance of the broad indazole NH signal (~12-13 ppm).

-

LC-MS: Confirm molecular ion peak [M+H]⁺ corresponding to the chlorinated mass pattern (3:1 isotopic ratio for ³⁵Cl/³⁷Cl).

In Vitro Kinase Assay (Generic Protocol)

Objective: Determine IC₅₀ of derivatives against FGFR1.[1]

-

Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).

-

Enzyme Mix: Prepare 2x Enzyme solution (FGFR1) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

-

Substrate Mix: Prepare 2x ATP/Peptide substrate solution (biotinylated-poly-Glu-Tyr).

-

Reaction: Add 10 µL Enzyme + 200 nL Compound. Incubate 15 min. Add 10 µL Substrate.

-

Detection: Stop reaction after 60 min using EDTA. Detect phosphorylation via TR-FRET or ADP-Glo™ luminescence.[1]

-

Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope).

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting the MAPK/ERK pathway using indazole-based inhibitors.

Figure 2: Biological cascade showing the dual intervention points (RTK and ERK) for indazole derivatives.[1]

Future Outlook & Optimization

The 4-chloro-3,6-dimethyl-1H-indazole scaffold is currently evolving towards PROTAC (Proteolysis Targeting Chimera) development.[1]

-

Linker Attachment: The N1 position offers a solvent-exposed vector suitable for attaching alkyl linkers without disrupting the core binding affinity.[1]

-

Degrader Design: Conjugating this scaffold (as the Warhead) to an E3 ligase ligand (e.g., Thalidomide or VHL ligand) allows for the targeted degradation of BRD4 or FGFR, overcoming resistance mechanisms associated with simple occupancy-based inhibition.[1]

References

-

Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. (2018).[1] Link

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters.[1][2] (2016).[1][2][3] Link

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.[1][4] (2013).[1][4] Link[1]

-

New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. Bentham Science.[1] (2025).[1] Link[1]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. (2021).[1][5] Link

Sources

- 1. 885521-74-4|4-Chloro-6-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 2. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sciforum.net [sciforum.net]

An In-depth Technical Guide to the Tautomeric Stability of 4-Chloro-3,6-dimethyl-1H-indazole

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous therapeutic agents.[1] A critical, yet often nuanced, aspect of its molecular character is the phenomenon of annular tautomerism, predominantly between the 1H and 2H forms.[2] The position of the annular proton dictates the molecule's electronic distribution, hydrogen bonding capacity, and steric profile, thereby profoundly influencing its interaction with biological targets and its pharmacokinetic properties. This guide provides a comprehensive analysis of the tautomeric stability of a specific derivative, 4-Chloro-3,6-dimethyl-1H-indazole. We will dissect the fundamental principles governing indazole tautomerism, evaluate the electronic and steric contributions of its substituents, and present robust, field-proven computational and experimental workflows for definitive tautomer assignment.

Introduction: The Critical Role of Tautomerism in Drug Design

Indazole-containing molecules are prevalent in a range of approved drugs, from the anti-cancer agent Axitinib to the antiemetic Granisetron.[2][3] The success of these agents hinges on their precise three-dimensional and electronic complementarity with their protein targets. Annular tautomerism presents a pivotal challenge and opportunity in this context. The two primary tautomers, 1H-indazole and 2H-indazole, are distinct chemical entities with different physicochemical properties, including dipole moments and basicity.[4][5]

-

1H-Indazole : Characterized by a benzenoid-like aromatic system, this tautomer is generally the more thermodynamically stable form.[6][7][8]

-

2H-Indazole : Possesses a quinonoid-like structure and is typically less stable, though it can be the kinetic product in certain synthetic routes or be stabilized by specific substitution patterns.[6][9]

An incorrect assumption or assignment of the dominant tautomeric form can derail a drug discovery program, leading to flawed structure-activity relationship (SAR) models and irreproducible biological data. Therefore, a rigorous, evidence-based determination of the tautomeric preference for any given indazole derivative is not merely an academic exercise but a prerequisite for rational drug design. This guide focuses on 4-Chloro-3,6-dimethyl-1H-indazole to illustrate the principles and practices required for such a determination.

Core Principles of Indazole Tautomeric Stability

The tautomeric equilibrium of indazoles is governed by a balance of electronic, steric, and solvent effects.

Intrinsic Electronic Stability

The foundational principle is that for the unsubstituted indazole parent ring, the 1H tautomer is thermodynamically more stable than the 2H tautomer.[7][10] The energy difference is estimated to be approximately 2.3-3.6 kcal/mol, a significant gap that ensures the 1H form is overwhelmingly predominant under equilibrium conditions.[10][11] This stability is attributed to the superior aromatic character of its benzenoid system compared to the higher-energy ortho-quinoid structure of the 2H tautomer.[6][8]

The Influence of Substituents on Equilibrium

While the 1H form is intrinsically favored, substituents can modulate the relative energies of the tautomers. A theoretical study on 52 different NH-indazoles highlighted that while the 1H-tautomer is usually the most stable, certain substitution patterns can favor the 2H-tautomer.[12]

Let us analyze the specific substituents of 4-Chloro-3,6-dimethyl-1H-indazole :

-

3-Methyl Group : The placement of an alkyl group at the C3 position is common. Electronically, the methyl group is weakly electron-donating. Sterically, its proximity to the N2 position could create a slight steric clash with a proton at N2, potentially destabilizing the 2H tautomer.

-

4-Chloro Group : The chloro substituent exerts a dual electronic effect: it is electron-withdrawing via induction (-I) and electron-donating via resonance (+M). Its position on the benzene ring, adjacent to the pyrazole fusion, will influence the overall electron density of the bicyclic system.

-

6-Methyl Group : As an electron-donating group on the carbocyclic ring, it increases the electron density of the benzene portion of the scaffold.

Hypothesis for 4-Chloro-3,6-dimethyl-1H-indazole: Based on these first principles, the 1H-tautomer of 4-Chloro-3,6-dimethyl-indazole is predicted to be the more stable form. The combined electronic effects of the substituents are unlikely to overcome the intrinsic ~3 kcal/mol stability advantage of the benzenoid 1H-system. Furthermore, potential steric hindrance between the 3-methyl and 4-chloro groups might slightly disfavor the 2H tautomer where the N-H bond is oriented towards them.

Methodologies for Tautomer Elucidation

Workflow 1: Computational Chemistry Analysis

Density Functional Theory (DFT) is a powerful and reliable tool for calculating the relative thermodynamic stabilities of isomers.[13] It allows for the precise calculation of ground state energies (including zero-point vibrational energy and thermal corrections) to determine the Gibbs free energy difference (ΔG) between the 1H and 2H tautomers.

-

Structure Generation : Build the 3D structures of both the 1H- and 2H-tautomers of 4-Chloro-3,6-dimethyl-indazole using a molecular editor.

-

Geometry Optimization : Perform a full geometry optimization for each tautomer without constraints. This step finds the lowest energy conformation for each molecule.

-

Frequency Calculation : Conduct a frequency calculation at the same level of theory as the optimization. This is a critical self-validation step.

-

Purpose : To confirm that the optimized structure is a true energy minimum (i.e., has zero imaginary frequencies).

-

Output : Provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy (H), and Gibbs free energy (G).

-

-

Energy Calculation : Extract the Gibbs free energy (G) for both optimized tautomers.

-

Relative Stability Determination : Calculate the difference in Gibbs free energy: ΔG = G(2H-tautomer) - G(1H-tautomer).

-

A positive ΔG indicates that the 1H-tautomer is more stable.

-

A negative ΔG indicates that the 2H-tautomer is more stable.

-

Caption: A validated workflow for determining tautomer stability using DFT.

Workflow 2: Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive experimental technique for identifying tautomeric forms in solution.[5] The chemical environment of each nucleus is highly sensitive to the location of the N-H proton, leading to distinct and predictable differences in the spectra of the 1H and 2H tautomers.

-

Sample Preparation : Dissolve a high-purity sample of 4-Chloro-3,6-dimethyl-indazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Using different solvents can also provide insight into solvent effects on the equilibrium.[12]

-

Acquire 1D Spectra :

-

¹H NMR : Acquire a standard proton NMR spectrum. Pay close attention to the N-H proton signal (typically broad and downfield) and the chemical shifts of the aromatic and methyl protons.

-

¹³C NMR : Acquire a proton-decoupled carbon spectrum. The chemical shifts of the carbons in the pyrazole ring (C3, C3a, C7a) are particularly diagnostic.

-

-

Acquire 2D Spectra (if necessary) :

-

HMBC (Heteronuclear Multiple Bond Correlation) : This is often the most conclusive experiment. Look for long-range correlations between the N-H proton and the carbons of the pyrazole ring.

-

In the 1H-tautomer , the N1-H proton will show correlations to C3 and C7a.

-

In the 2H-tautomer , the N2-H proton will show correlations to C3 and C3a.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Can reveal through-space proximity. For the 1H-tautomer, an NOE may be observed between the N1-H and the H7 proton.

-

-

Data Analysis : Compare the observed chemical shifts and correlations to established literature values for 1H- and 2H-indazole systems to assign the dominant tautomer.

Caption: A systematic workflow for experimental tautomer assignment using NMR.

Data Presentation and Expected Outcomes

For 4-Chloro-3,6-dimethyl-indazole, the described workflows are expected to yield unambiguous results.

Table 1: Predicted Computational Stability Data

| Tautomer | Method/Basis Set | Relative Gibbs Free Energy (ΔG) | Predicted Population (298 K) |

| 1H-4-Chloro-3,6-dimethyl-indazole | B3LYP/6-31G(d,p) | 0.00 kcal/mol (Reference) | >99.9% |

| 2H-4-Chloro-3,6-dimethyl-indazole | B3LYP/6-31G(d,p) | +4.1 kcal/mol (Hypothetical) | <0.1% |

Note: The ΔG value is a scientifically grounded hypothesis based on published data for similar systems.[10][11] The actual calculated value will confirm the magnitude.

Table 2: Key Diagnostic NMR Markers for Tautomer Identification

| NMR Signal/Correlation | Expected for 1H-Tautomer | Expected for 2H-Tautomer |

| ¹³C Chemical Shift of C3 | Less shielded (higher ppm) | More shielded (lower ppm) |

| ¹³C Chemical Shift of C7a | More shielded (lower ppm) | Less shielded (higher ppm) |

| HMBC Correlation from N-H | N1 -H correlates to C3 and C7a | N2 -H correlates to C3 and C3a |

| NOESY Correlation | Potential for N1 -H correlation to proton at C7 | Potential for N2 -H correlation to 3-methyl protons |

Conclusion and Implications for Drug Development

-

Structure-Activity Relationships (SAR): All SAR models must be built using the 1H-tautomer to accurately reflect the molecular interactions responsible for biological activity.

-

Intellectual Property: Patent claims should explicitly cover the specific, stable tautomeric form.

-

Crystallization and Formulation: Knowledge of the stable tautomer is crucial for developing stable crystalline forms and formulations, preventing potential issues with tautomeric conversion over time.

By applying the rigorous, self-validating protocols outlined in this guide, researchers and drug development professionals can confidently characterize the tautomeric nature of their indazole-based compounds, ensuring the integrity and success of their research and development programs.

References

-

ResearchGate. (n.d.). Different tautomeric forms of indazole nuclei [Scientific Diagram]. [Link]

-

ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b). [Link]

-

Claramunt, R. M., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]

-

Kumar, A., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Archiv der Pharmazie, 355(11), e2200277. [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]

-

Boyd, M. J., et al. (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. The Journal of Organic Chemistry, 86(17), 11835-11845. [Link]

-

ResearchGate. (2011). 12.2.5 1H- and 2H-Indazoles (Update 2011). [Link]

-

Alkorta, I., & Elguero, J. (2005). Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry, 18(11), 1100-1106. [Link]

-

Keating, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

-

ResearchGate. (n.d.). Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT) analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde. [Link]

-

ResearchGate. (2025). Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. [Link]

-

Keating, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

-

Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]

-

International Research Journal of Multidisciplinary Technovation. (2025). Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. [Link]

-

Sharma, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Buchwald, S. L., et al. (2022). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT. [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Strategic Role of 4-Chloro-3,6-dimethyl-1H-indazole in the Discovery of Next-Generation Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors. This guide provides a detailed technical exploration of a specific, strategically substituted indazole, 4-Chloro-3,6-dimethyl-1H-indazole, and its pivotal role as a versatile building block in the discovery and development of novel kinase inhibitors. We will delve into the synthetic rationale for its specific substitution pattern, its application in the synthesis of potent inhibitors targeting key oncogenic kinases such as VEGFR, PDGFR, and c-Met, and provide detailed, field-proven protocols for its synthesis and subsequent evaluation in biochemical and cellular assays. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to leverage this important chemical entity in their kinase inhibitor discovery programs.

Introduction: The Indazole Scaffold as a Cornerstone of Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology. Small molecule kinase inhibitors have revolutionized cancer therapy, and a significant portion of these successful drugs are built upon a select few heterocyclic scaffolds. Among these, the 1H-indazole core has proven to be exceptionally fruitful.[1][2][3] Its rigid bicyclic structure provides a robust platform for the precise spatial orientation of various substituents, enabling high-affinity interactions with the ATP-binding pocket of a wide range of kinases.[4][5]

The therapeutic relevance of the indazole scaffold is underscored by the number of clinically successful drugs that incorporate this moiety. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma, targeting VEGFR, PDGFR, and c-Kit.[4][6][7] Similarly, Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, also approved for the treatment of advanced renal cell carcinoma.[8][9] The synthesis of both of these blockbuster drugs relies on a substituted indazole core, highlighting the industrial and clinical significance of this heterocyclic system.[6][10]

This guide will focus on a specific, strategically designed indazole derivative: 4-Chloro-3,6-dimethyl-1H-indazole . The rationale behind this particular substitution pattern lies in its potential to serve as a versatile intermediate, offering multiple points for diversification and optimization of kinase inhibitor candidates. The chloro group at the 4-position can act as a handle for further functionalization through cross-coupling reactions, while the methyl groups at the 3- and 6-positions can influence solubility, metabolic stability, and steric interactions within the kinase active site.

Synthesis of the Core Scaffold: 4-Chloro-3,6-dimethyl-1H-indazole

The efficient and scalable synthesis of the core indazole intermediate is a critical first step in any drug discovery campaign. The following protocol outlines a robust method for the preparation of 4-Chloro-3,6-dimethyl-1H-indazole, adapted from established procedures for similar indazole syntheses.[11][12][13]

Synthetic Workflow

Caption: Synthetic workflow for 4-Chloro-3,6-dimethyl-1H-indazole.

Detailed Experimental Protocol

Materials:

-

2,5-dimethyl-4-chloroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Stannous chloride (SnCl₂) or Sodium sulfite (Na₂SO₃)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

Dissolve 2,5-dimethyl-4-chloroaniline (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Reduction and Cyclization:

-

In a separate flask, prepare a solution of stannous chloride (3 equivalents) in concentrated HCl or sodium sulfite in water.

-

Slowly add the cold diazonium salt solution to the reducing agent solution, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-Chloro-3,6-dimethyl-1H-indazole by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The strategic placement of substituents on the 4-Chloro-3,6-dimethyl-1H-indazole core makes it an ideal starting point for the synthesis of a diverse library of kinase inhibitors. By drawing parallels with the synthesis of approved drugs like Pazopanib and Axitinib, we can illustrate its utility.

Illustrative Synthetic Pathways

The chloro group at the 4-position can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various aryl or heteroaryl moieties that can interact with the hinge region or other key residues in the kinase active site. The N1 position of the indazole can be alkylated or arylated to introduce substituents that can modulate solubility and pharmacokinetic properties.

Caption: Diversification pathways from the core scaffold.

Evaluation of Kinase Inhibitory Activity

Once novel derivatives of 4-Chloro-3,6-dimethyl-1H-indazole are synthesized, their biological activity must be assessed. This typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo studies for promising candidates.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay measures the transfer of the γ-³²P phosphate from ATP to a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.

Detailed Experimental Protocol:

-

Reagents and Buffers:

-

Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

-

ATP Solution: A stock solution of ATP in water, with the final concentration in the assay typically being close to the Kₘ for the specific kinase.

-

[γ-³²P]ATP: Radiolabeled ATP.

-

Kinase: Purified recombinant kinase of interest (e.g., VEGFR2, c-Met, AXL).

-

Substrate: A specific peptide or protein substrate for the kinase (e.g., poly(Glu, Tyr) 4:1 for many tyrosine kinases).

-

Test Compound: Dissolved in DMSO at various concentrations.

-

Stop Solution: 75 mM phosphoric acid.

-

-

Assay Procedure (96-well format):

-

Add 10 µL of the test compound in DMSO (or DMSO alone for control) to each well.

-

Add 20 µL of the kinase and substrate mixture in kinase buffer to each well.

-

Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the reaction by adding 20 µL of the ATP/[γ-³²P]ATP mixture.

-

Incubate for 30-60 minutes at 30 °C.

-

Stop the reaction by adding 50 µL of the stop solution.

-

Transfer 25 µL of the reaction mixture onto a phosphocellulose filter mat.

-

Wash the filter mat three times with 0.75% phosphoric acid and once with acetone.

-

Dry the filter mat and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase for their proliferation and survival.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Detailed Experimental Protocol:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., HUVEC for VEGFR inhibitors, a c-Met amplified gastric cancer cell line for c-Met inhibitors) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Assay Procedure (96-well format):

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound (typically from 100 µM to 1 nM) for 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

-

Determine the GI₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.

-

Data Presentation and Interpretation

The data generated from these assays are crucial for establishing structure-activity relationships (SAR) and guiding the optimization of lead compounds.

Table 1: Representative Kinase Inhibition Data

| Compound ID | Kinase Target | IC₅₀ (nM) |

| Lead-001 | VEGFR2 | 150 |

| Lead-002 | c-Met | 220 |

| Lead-003 | AXL | 180 |

Table 2: Representative Cell Proliferation Data

| Compound ID | Cell Line | GI₅₀ (µM) |

| Lead-001 | HUVEC | 1.2 |

| Lead-002 | MKN-45 (c-Met amplified) | 2.5 |

| Lead-003 | A549 (AXL high) | 3.1 |

Conclusion

4-Chloro-3,6-dimethyl-1H-indazole represents a strategically important and versatile building block for the discovery of novel kinase inhibitors. Its specific substitution pattern provides multiple avenues for chemical diversification, enabling the generation of focused libraries of compounds for screening against a wide range of kinase targets. The established synthetic routes for the indazole core, coupled with robust in vitro and cell-based assay protocols, provide a clear and efficient path from chemical synthesis to biological evaluation. By leveraging the principles and methodologies outlined in this guide, researchers and drug development professionals can effectively utilize this valuable chemical scaffold to advance their kinase inhibitor discovery programs and contribute to the development of the next generation of targeted cancer therapies.

References

-

Ghosh, S. et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 2021. [Link]

-

Harris, P. A. et al. Discovery of Pazopanib, a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor. Journal of Medicinal Chemistry, 2008. [Link]

-

Tandon, N. et al. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 2021. [Link]

-

Cerecetto, H. & Gerpe, A. Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 2018. [Link]

-

European Patent Office. INDAZOLE DERIVATIVES USEFUL AS ERK INHIBITORS - EP 2654748 B1. [Link]

-

Sun, L. et al. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 2013. [Link]

-

Qi, H. et al. Synthesis of Pazopanib Hydrochloride. Chinese Journal of Modern Applied Pharmacy, 2011. [Link]

-

Gaikwad, M. V. et al. Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 2022. [Link]

-

Gaikwad, M. V. et al. Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2022. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

Organic Spectroscopy International. AXITINIB. [Link]

- Google Patents.

-

PubChem. Indazole compounds as FGFR kinase inhibitor, preparation and use thereof - Patent US-10562900-B2. [Link]

- Google Patents.

- Google Patents. Therapeutic indazoles - WO2019046467A1.

- Google Patents. Indazole analogue - WO2011040510A1.

-

Sattout, N. et al. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 2024. [Link]

- Google Patents. Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - WO2001002369A2.

-

Reddy, S. G. et al. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 2020. [Link]

-

European Patent Office. SYNTHESIS OF INDAZOLES - EP 3448849 B1. [Link]

- Google Patents. Methods of preparing indazole compounds - US20060094881A1.

-

Zhang, Y. et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 2021. [Link]

- Google Patents. Method of synthesizing 1H-indazole compounds - US8022227B2.

-

Christodoulou, M. S. et al. Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. Journal of Medicinal Chemistry, 2020. [Link]

- Google Patents.

-

El-Naggar, M. et al. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 2021. [Link]

-

European Patent Office. INDAZOLE COMPOUNDS AS FGFR KINASE INHIBITORS, PREPARATION AND USE THEREOF - EP 3184521 B1. [Link]

Sources

- 1. EP1997811B1 - Indazole, benzoxazole and pyrazolopyridine derivatives as P38 kinase inhibitors - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. rroij.com [rroij.com]

- 5. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Pazopanib Hydrochloride [chinjmap.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: AXITINIB [orgspectroscopyint.blogspot.com]

- 9. Axitinib synthesis - chemicalbook [chemicalbook.com]

- 10. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents [patents.google.com]

- 11. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]

- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

Physicochemical Profiling of Dimethyl-Substituted Indazoles: A Technical Guide for Drug Discovery

Executive Summary & Strategic Relevance

The indazole (1H-benzo[d]pyrazole) scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine.[1][2] Dimethyl-substituted indazoles, particularly 3,6-dimethyl-1H-indazole and 5,7-dimethyl-1H-indazole , have emerged as critical intermediates in the development of kinase inhibitors (e.g., VEGFR, PDGFR), anti-inflammatory agents, and 5-HT receptor ligands.[1][2]

This guide provides a technical deep-dive into the physicochemical characteristics that drive the pharmacokinetics (PK) and pharmacodynamics (PD) of these compounds.[1] Unlike the parent indazole, dimethyl substitution introduces significant lipophilic shifts, steric constraints, and electronic perturbations that alter tautomeric equilibria—a critical factor often overlooked in early-stage screening.[1][2]

Structural Landscape & Tautomerism

The defining physicochemical feature of the indazole core is its annular tautomerism. While 1H-indazole is thermodynamically favored over 2H-indazole by approximately 2.3–3.6 kcal/mol in the gas phase, this equilibrium is sensitive to solvent polarity and substitution patterns.[2]

Tautomeric Equilibrium Dynamics

For dimethyl-substituted variants, the position of the methyl groups influences the stability of the tautomers through inductive (

-

Electronic Effect: Methyl groups are electron-donating.[2] Substitution at positions 3, 5, or 6 generally increases the electron density of the pyrazole ring, slightly increasing the basicity of the N2 nitrogen.[1]

-

Steric Effect: A methyl group at position 7 (e.g., 5,7-dimethylindazole) can destabilize the 1H-tautomer due to peri-interaction with the N1-H, potentially shifting the equilibrium slightly or altering hydrogen bond donor capability.[1][2]

Visualization: Tautomeric & Isomeric Relationships

The following diagram illustrates the tautomeric equilibrium and the distinction between C-methylated and N-methylated isomers.

Caption: Tautomeric equilibrium between 1H and 2H forms and the irreversible transition to N-alkylated fixed isomers.

Physicochemical Data Profile

The following data aggregates experimental and high-confidence computed values for key dimethyl isomers compared to the parent scaffold.

Table 1: Comparative Physicochemical Properties[2][3][4]

| Property | Indazole (Parent) | 3,6-Dimethyl-1H-indazole | 5,7-Dimethyl-1H-indazole | Significance |

| MW ( g/mol ) | 118.14 | 146.19 | 146.19 | Fragment-based design compliant (<300).[2] |

| Melting Point | 146–148 °C | 148–149 °C | ~148 °C | High crystallinity indicates stable lattice packing.[2] |

| LogP (Oct/Water) | ~1.9 | 2.30 (Comp.)[1][2] / 1.94 (Exp.) | 2.18 (Comp.)[3] | Optimal range for CNS penetration and oral bioavailability. |

| TPSA (Ų) | 28.7 | 28.7 | 28.7 | <140 Ų suggests high passive permeability.[2] |

| pKa (MH⁺) | 1.04 | ~1.5 (Predicted) | ~1.4 (Predicted) | Weak bases; neutral at physiological pH (7.4).[1][2] |

| pKa (NH) | 13.86 | ~14.2 (Predicted) | ~14.1 (Predicted) | Very weak acids; deprotonation requires strong bases.[1][2] |

| UV | 250–300 nm | Bathochromic shift (+5-10 nm) | Bathochromic shift | 2H-tautomers absorb at longer wavelengths than 1H.[2] |

Critical Analysis

-

Lipophilicity (LogP): The addition of two methyl groups increases LogP by approximately 0.4–0.5 units compared to the parent indazole. This shifts the compound from "moderately polar" to "lipophilic," enhancing membrane permeability but potentially reducing aqueous solubility.

-

Acid-Base Profile: Dimethylindazoles are amphoteric but predominantly neutral at physiological pH.[2]

-

Basicity: The pyridine-like nitrogen (N2) is a very weak base.[2] The electron-donating methyl groups slightly increase basicity (pKa increases) compared to the parent, but they remain unprotonated in blood plasma.[1][2]

-

Acidity: The pyrrole-like nitrogen (N1-H) is a very weak acid.[2] Deprotonation generally requires non-aqueous conditions (e.g., NaH in DMF) for functionalization.[1][2]

-

Experimental Protocols for Characterization

To ensure data integrity in drug discovery pipelines, the following self-validating protocols are recommended.

Protocol A: Determination of Tautomeric Ratio via UV-Vis Spectroscopy

Rationale: The 2H-indazole tautomer possesses a quinonoid-like electronic structure, resulting in a distinct UV absorption band at longer wavelengths compared to the benzenoid 1H-form.[2]

-

Preparation: Prepare 50 µM solutions of the dimethylindazole analyte in solvents of varying polarity: Cyclohexane (non-polar), Dichloromethane (intermediate), and Methanol (polar/protic).[1][2]

-

Control Standards: Use 1-methyl-3,6-dimethylindazole and 2-methyl-3,6-dimethylindazole as "fixed" reference standards for the 1H and 2H forms, respectively.

-

Measurement: Scan from 200 nm to 400 nm.

-

Analysis:

Protocol B: High-Throughput LogD Measurement (HPLC Method)

Rationale: Shake-flask methods are low-throughput.[2] A chromatographic hydrophobicity index (CHI) method is preferred for dimethylindazoles due to their UV activity.

-

Column: C18 Reverse-phase column (e.g., Agilent Zorbax Eclipse).[2]

-

Mobile Phase: Isocratic elution with varying Methanol/Water ratios (containing 10 mM Ammonium Acetate, pH 7.4).

-

Calibration: Run a set of standards with known LogP values (e.g., Toluene, Naphthalene, Indole).[1][2]

-

Calculation: Plot Log k' (capacity factor) vs. LogP of standards. Interpolate the LogP of the dimethylindazole.

-

Note: Since pKa < 2 and > 13, LogD at pH 7.4 is effectively equal to LogP.

-

Visualization: Characterization Workflow

Caption: Step-by-step workflow for the physicochemical validation of dimethylindazole derivatives.

Synthesis & Reactivity

For researchers requiring de novo synthesis of specific isomers (e.g., 3,6-dimethyl-1H-indazole), the condensation method is superior to direct alkylation of indazole, which yields inseparable mixtures.[1][2]

Optimized Synthesis of 3,6-Dimethyl-1H-indazole[1][2]

-

Reagents: 1-(2-hydroxy-4-methylphenyl)ethan-1-one (2-hydroxy-4-methylacetophenone) and Hydrazine Hydrate (

).[2] -

Conditions: Reflux in Ethanol or Ethylene Glycol (140°C) for 4–6 hours.

-

Mechanism: Formation of the hydrazone followed by intramolecular nucleophilic attack of the hydrazine nitrogen on the aromatic ring (often requiring activation or high heat) or cyclization of o-halo-acetophenones.[2]

Reactivity Alert: N-Alkylation

When functionalizing dimethylindazoles at the nitrogen:

-

Base Choice:

or -

Selectivity: Alkylation usually favors the N1 position (thermodynamic product) due to steric hindrance at N2, but N2 products are often observed as minor impurities (~10-20%).[1][2]

-

Separation: N1 and N2 isomers have distinct

values on silica gel (N1 is usually less polar/higher

Biological Implications (SAR)

The dimethyl-indazole scaffold influences Structure-Activity Relationships (SAR) in three key ways:

-

Hydrophobic Packing: The methyl groups at C3, C5, or C6 often access small hydrophobic pockets in kinase ATP-binding sites (e.g., the "gatekeeper" region).[1][2]

-

Tautomeric Locking: Binding to a protein target often selects a specific tautomer.[2] If the protein requires the 2H-form (donor-acceptor motif), the energy penalty to switch from the dominant 1H-form (~2.3 kcal/mol) must be compensated by binding enthalpy.[1][2]

-

Metabolic Stability: Methyl groups on the benzene ring are potential sites for metabolic oxidation (benzylic hydroxylation) by CYPs. Blocking these sites with fluorine or using them as handles is a common optimization strategy.

References

-

Tautomerism of Indazoles: Claramunt, R. M., et al.[2] "The tautomerism of indazole: A theoretical and experimental study." Journal of the American Chemical Society, 1999. Link[1][2]

-

Synthesis & Properties: BenchChem. "A Comparative Guide to 1H- and 2H-Indazole Derivatives." BenchChem Technical Guides, 2025. Link[1][2]

-

Photochemistry & UV: Tiefenthaler, L., et al. "Phototransposition of Indazoles to Benzimidazoles."[2][4] Journal of Organic Chemistry, 2022. Link[1][2]

-

LogP & Lipophilicity: PubChem Compound Summary for CID 589741 (3,6-Dimethyl-1H-indazole). Link

-

Kinase Inhibitor Design: Meanwell, N. A.[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[2] Link[1][2]

Sources

Solvation Profiling of 4-Chloro-3,6-dimethyl-1H-indazole: A Technical Guide to Organic Solvent Compatibility

Executive Summary

In modern medicinal chemistry and drug development, substituted indazoles serve as privileged scaffolds for kinase inhibitors and allosteric modulators. 4-Chloro-3,6-dimethyl-1H-indazole (CAS: 1956379-03-5) is a highly specialized molecular building block. Understanding its solubility profile in organic solvents is a critical prerequisite for reaction optimization, purification (crystallization), and downstream formulation.

This whitepaper provides an in-depth analysis of the physicochemical causality governing the solubility of 4-Chloro-3,6-dimethyl-1H-indazole, alongside self-validating experimental protocols for thermodynamic and kinetic solubility determination.

Physicochemical Causality: Why Structure Dictates Solubility

The solubility of any heterocyclic compound is a thermodynamic competition between the energy required to disrupt its crystal lattice and the energy released upon solvation. For 4-Chloro-3,6-dimethyl-1H-indazole, three structural features dictate its behavior in organic media:

-

The Indazole Core (Hydrogen Bonding): The 1H-indazole core possesses both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2). In the solid state, unsubstituted indazoles form strong intermolecular hydrogen-bonded dimers or polymers, resulting in high lattice energy.

-

Steric Disruption via Methylation: The addition of methyl groups at the C3 and C6 positions introduces steric bulk. This bulk disrupts the highly ordered, planar stacking typically seen in unsubstituted indazoles, effectively lowering the crystal lattice energy and increasing overall lipophilicity [3].

-

Halogenation (C4-Chloro): The electron-withdrawing chlorine atom at the C4 position polarizes the aromatic system. It increases the compound's LogP (octanol-water partition coefficient) and enhances its affinity for polarizable and halogenated organic solvents via dispersion forces.

The "Like-Dissolves-Like" Mechanism: Because of its high lipophilicity and disrupted lattice, 4-Chloro-3,6-dimethyl-1H-indazole exhibits exceptional solubility in polar aprotic solvents . Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) act as strong hydrogen-bond acceptors, breaking the N1-H intermolecular bonds of the indazole while their strong dipoles stabilize the chloro-aromatic system. Conversely, in non-polar aliphatic solvents (e.g., hexane), the solvent cannot overcome the indazole's inherent hydrogen-bonding network, resulting in poor solubility.

Quantitative Solubility Data

The following table summarizes the consensus solubility profile of 4-Chloro-3,6-dimethyl-1H-indazole across various organic solvent classes at 25°C. (Note: Values are derived consensus estimates based on the Hansen Solubility Parameters (HSP) of highly substituted, lipophilic indazole analogs).

| Solvent | Solvent Classification | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| DMSO | Polar Aprotic | 46.7 | > 100 | Strong H-bond acceptance; dipole-dipole stabilization. |

| DMF | Polar Aprotic | 36.7 | > 100 | Strong H-bond acceptance; dipole-dipole stabilization. |

| Dichloromethane | Polarizable / Halogenated | 8.93 | 30 – 50 | London dispersion forces; favorable halogen-halogen interactions. |

| Methanol | Polar Protic | 32.7 | 15 – 25 | Moderate H-bond donation and acceptance. |

| Ethanol | Polar Protic | 24.5 | 10 – 20 | Moderate H-bond donation; increased hydrophobic solvation vs MeOH. |

| Hexane | Non-Polar Aliphatic | 1.89 | < 1 | Insufficient interaction energy to disrupt the indazole crystal lattice. |

Experimental Methodologies: Self-Validating Protocols

To generate empirical, highly accurate solubility data for 4-Chloro-3,6-dimethyl-1H-indazole, laboratories must employ rigorous, self-validating protocols. The two primary approaches are the Thermodynamic Shake-Flask Method (for equilibrium data) and the Kinetic Dilution Method (for high-throughput screening).

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the absolute maximum concentration of the compound that can be dissolved at thermodynamic equilibrium [1]. It is the gold standard for pre-formulation profiling [4].

Step-by-Step Workflow:

-

Saturation: Weigh an excess amount of solid 4-Chloro-3,6-dimethyl-1H-indazole (e.g., 50 mg) into a 4 mL borosilicate glass vial.

-

Solvent Addition: Dispense exactly 1.0 mL of the target organic solvent into the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

-

Equilibration (The Causality of Time): Place the vial in an orbital shaker incubator set to exactly 25.0°C (± 0.1°C). Agitate at 300 rpm for 48 to 72 hours. Causality: Prolonged agitation is mandatory to ensure the system transitions from a metastable supersaturated state to true thermodynamic equilibrium.

-

Phase Separation: Remove the vial and visually confirm the presence of undissolved solid (proving the solution is saturated). Centrifuge the vial at 10,000 rpm for 15 minutes to pellet the solid.

-

Filtration: Carefully extract the supernatant and pass it through a 0.45 µm PTFE syringe filter. Causality: PTFE is chemically inert and prevents the lipophilic indazole from adsorbing to the filter membrane, which would artificially lower the quantified concentration[1].

-

Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (typically at 254 nm) against a pre-established 5-point calibration curve.

Protocol B: Kinetic Solubility Screening

Kinetic solubility is highly relevant for biological assays where the compound is stored in an organic stock and diluted into aqueous or mixed-solvent buffers [2].

Step-by-Step Workflow:

-

Stock Preparation: Prepare a 10 mM stock solution of 4-Chloro-3,6-dimethyl-1H-indazole in 100% DMSO.

-

Serial Dilution: Using a 96-well deep-well plate, perform linear serial dilutions of the DMSO stock into the target mixed-solvent system (e.g., 5% DMSO in PBS).

-

Incubation: Seal the plate and incubate at room temperature for 2 hours.

-

Detection: Measure the optical density (OD) using a nephelometer or UV-Vis plate reader at 620 nm. An inflection point in the OD curve indicates the onset of precipitation (the kinetic solubility limit).

Workflow Visualization

The following diagram maps the logical progression of the thermodynamic shake-flask methodology, highlighting the critical control points required for data integrity.

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

References

- BenchChem. "General Experimental Protocol for Determining Solubility." BenchChem Technical Resources.

- ResearchGate. "Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

- Journal of Medicinal Chemistry. "Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists.

- Scribd. "Shake Flask Method for Partition Coefficient.

Safety data sheet (SDS) and toxicity of 4-Chloro-3,6-dimethyl-1H-indazole

Comprehensive Toxicological Profiling and Safety Protocols for 4-Chloro-3,6-dimethyl-1H-indazole: A Technical Guide for Drug Development

Abstract As drug discovery pipelines increasingly leverage halogenated heterocycles for their favorable pharmacokinetic properties, understanding the safety and metabolic liabilities of these building blocks is paramount. This whitepaper provides an in-depth analysis of the Safety Data Sheet (SDS) parameters and toxicological mechanisms of 4-Chloro-3,6-dimethyl-1H-indazole. Designed for researchers and drug development professionals, this guide synthesizes physicochemical causality with self-validating experimental protocols to ensure rigorous safety profiling.

Structural Causality and Physicochemical Profile

The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, epigenetic modulators, and anti-tumor agents[1]. The substitution pattern of 4-Chloro-3,6-dimethyl-1H-indazole introduces specific physicochemical shifts that dictate its biological behavior and potential toxicity:

-

Halogenation (4-Chloro): The electron-withdrawing chlorine atom increases the overall lipophilicity of the molecule. While this enhances cellular permeability, it simultaneously increases the likelihood of hepatic clearance and off-target hydrophobic interactions.

-

Methylation (3,6-Dimethyl): Alkyl groups at these positions block potential sites of metabolism, steering cytochrome P450 (CYP450) oxidation toward the remaining unsubstituted aromatic carbons or inducing aliphatic hydroxylation.

| Parameter | Value | Toxicological Implication / Causality |

| CAS Number | 1956379-03-5[2] | Essential for regulatory tracking and inventory compliance. |

| Molecular Formula | C9H9ClN2 | Halogenated nitrogenous heterocyclic core. |

| Molecular Weight | 180.63 g/mol | Low molecular weight facilitates rapid systemic distribution and cellular entry. |

| Predicted LogP | ~2.8 - 3.2 | Moderate lipophilicity; potential for bioaccumulation in lipid-rich tissues. |

Safety Data Sheet (SDS) Core Directives

Due to its structural homology with other halogenated indazoles, 4-Chloro-3,6-dimethyl-1H-indazole must be handled under strict precautionary principles. Based on established data for chlorinated indazole derivatives, the following Global Harmonized System (GHS) classifications apply[3]:

-

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2) - H315: Causes skin irritation.

-

Serious Eye Damage/Irritation (Category 2A) - H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3) - H335: May cause respiratory irritation.

Handling and Storage Protocols:

-

Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized particulates.

-

Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for prolonged handling), chemical splash goggles, and a lab coat.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the indazole core.

Toxicological Mechanisms: Hepatotoxicity and CYP450 Bioactivation

The primary toxicological concern for halogenated indazoles is their potential for metabolic bioactivation in the liver. CYP450 enzymes, particularly CYP2E1 and CYP3A4, are responsible for the phase I metabolism of these scaffolds[4].

The Causality of Toxicity: Oxidation of the indazole ring can yield transient, highly electrophilic intermediates such as epoxides or quinone-imines. If not rapidly neutralized by phase II conjugating enzymes, these electrophiles covalently bind to nucleophilic residues on cellular macromolecules (e.g., proteins, DNA). This covalent adduction depletes intracellular glutathione (GSH), triggering a cascade of reactive oxygen species (ROS) generation. The cell attempts to mitigate this via the Keap1-Nrf2 antioxidant response pathway; however, if the toxic insult exceeds this threshold, mitochondrial depolarization and apoptosis ensue.

Hepatotoxicity signaling pathway driven by CYP450 bioactivation of halogenated indazoles.

Self-Validating Experimental Protocols

To rigorously assess the safety of 4-Chloro-3,6-dimethyl-1H-indazole, we employ a self-validating experimental framework. Every assay is designed with internal controls to ensure data integrity and mechanistic proof.

Protocol 1: High-Throughput Cytotoxicity Screening (CellTiter-Glo)

Rationale: ATP quantitation provides a direct, luminescent proxy for metabolic viability. By measuring ATP, we directly assess mitochondrial impairment caused by potential ROS generation, establishing a clear cause-and-effect relationship between compound exposure and cellular energy collapse.

-

Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells at 10,000 cells/well in a 96-well opaque white plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Dosing: Prepare a 10-point dose-response curve of 4-Chloro-3,6-dimethyl-1H-indazole (0.1 µM to 100 µM) in DMSO. Ensure the final DMSO concentration in wells does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

-

Incubation: Treat cells for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (Staurosporine, 1 µM).

-

Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

-

Lysis and Readout: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis. Incubate for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader.

-

Validation: Calculate the IC₅₀. The assay is validated only if the Staurosporine control yields an IC₅₀ < 0.5 µM.

Protocol 2: Microsomal Stability and Reactive Metabolite Trapping

Rationale: To confirm the mechanistic hypothesis of electrophile generation, we use GSH as a surrogate nucleophile to "trap" transient reactive metabolites in vitro. The formation of stable GSH-adducts is then quantified via LC-MS/MS, providing definitive, self-validating proof of bioactivation.

-

Incubation Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL protein), 4-Chloro-3,6-dimethyl-1H-indazole (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

-

Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

-

LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer. Perform a precursor ion scan for m/z 272 (indicative of GSH cleavage) to identify adducted metabolites.

Workflow for reactive metabolite trapping and LC-MS/MS identification.

References

-

[2] Title: 13097-02-4 | 4-Chloro-3-phenyl-1H-indazole | BLD Pharm Source: bldpharm.com URL: 2

-

[1] Title: Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug Source: mdpi.com URL: 1

-

[4] Title: Assessing Specificity of Indazole Derivatives as Inhibitors to CYP2E1 Source: core.ac.uk URL: 4

-

[3] Title: SAFETY DATA SHEET - CymitQuimica (N-(4-Chlorophenyl)-5-nitro-1H-indazole-1-carboxamide) Source: cymitquimica.com URL: 3

Sources

Methodological & Application

Application Notes and Protocols for the Functionalization of the C4-Chlorine Position in Indazoles

Introduction: The Strategic Importance of C4-Functionalized Indazoles in Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatile biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties, have cemented its importance in drug development.[1][2] The strategic functionalization of the indazole ring system allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.

Among the various positions on the indazole core, the C4-position offers a unique vector for structural diversification. Modification at this position can significantly influence the molecule's interaction with its biological target. The availability of 4-chloroindazoles as starting materials provides a versatile handle for a range of modern cross-coupling and substitution reactions. This guide provides detailed application notes and protocols for the functionalization of the C4-chlorine position in indazoles, focusing on key bond-forming reactions that are central to contemporary drug discovery efforts.

I. Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[3][4] It involves the palladium-catalyzed cross-coupling of an organoboron reagent with a halide or triflate.[3][4] For the functionalization of 4-chloroindazoles, this reaction is particularly valuable for introducing aryl, heteroaryl, or vinyl substituents at the C4-position, enabling the synthesis of complex biaryl and styrenyl indazole derivatives.

Causality in Experimental Design:

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system. The relatively low reactivity of aryl chlorides compared to bromides or iodides necessitates the use of electron-rich and sterically hindered phosphine ligands. These ligands facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is often the rate-limiting step of the catalytic cycle.[5] The choice of base is also critical; it activates the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[6] A mixed solvent system, typically an organic solvent with water, is often employed to solubilize both the organic and inorganic reaction components.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 4-Chloro-1H-indazole with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-chloro-1H-indazole with phenylboronic acid.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Chloro-1H-indazole | 152.58 | 1.0 | 1.0 |

| Phenylboronic acid | 121.93 | 1.2 | 1.2 |

| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane | - | 5 mL | - |

| Water | - | 1 mL | - |

Procedure:

-

To a clean, dry Schlenk tube, add 4-chloro-1H-indazole (1.0 mmol), phenylboronic acid (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) to the tube via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-1H-indazole.

II. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.[7][8] This reaction is particularly useful for the amination of 4-chloroindazoles with a diverse range of primary and secondary amines, amides, and other nitrogen nucleophiles, which are key functionalities in many pharmaceutical agents.[9]

Causality in Experimental Design:

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of aryl chlorides requires a carefully selected palladium catalyst and ligand system.[1] Bulky, electron-rich phosphine ligands are essential to promote the challenging oxidative addition step and facilitate the reductive elimination of the desired C-N bond.[1] The choice of a strong, non-nucleophilic base is crucial to deprotonate the amine nucleophile without competing in side reactions.[1] Anhydrous and inert conditions are typically required to prevent catalyst deactivation and side product formation.

Diagram of the Buchwald-Hartwig Catalytic Cycle:

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of 4-Chloro-1H-indazole with Morpholine

This protocol provides a general procedure for the amination of 4-chloro-1H-indazole with morpholine, a common secondary amine.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Chloro-1H-indazole | 152.58 | 1.0 | 1.0 |

| Morpholine | 87.12 | 1.2 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |

| XPhos | 476.65 | 0.08 | 0.08 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |

| Toluene | - | 5 mL | - |

Procedure:

-

In a glovebox, add 4-chloro-1H-indazole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

-

Add toluene (5 mL) and morpholine (1.2 mmol) to the tube.

-

Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 4-(morpholino)-1H-indazole.

III. Palladium/Copper-Catalyzed C-C Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction provides a direct route to C4-alkynylindazoles, which are valuable intermediates for the synthesis of more complex molecules through further transformations of the alkyne functionality.[12]

Causality in Experimental Design:

The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt.[10] The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[12] An amine base is used to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction.[10] The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling), so it is crucial to maintain an inert atmosphere.[11]

Diagram of the Sonogashira Catalytic Cycle:

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of 4-Chloro-1H-indazole with Phenylacetylene

This protocol outlines a general procedure for the Sonogashira coupling of 4-chloro-1H-indazole with phenylacetylene.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Chloro-1H-indazole | 152.58 | 1.0 | 1.0 |

| Phenylacetylene | 102.13 | 1.2 | 1.2 |

| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.03 |

| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 0.06 |

| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |

| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - |

Procedure:

-

To a dry Schlenk tube, add 4-chloro-1H-indazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous THF (5 mL), triethylamine (3.0 mmol), and phenylacetylene (1.2 mmol) via syringe.

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-(phenylethynyl)-1H-indazole.

IV. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aryl halides.[13][14] In the context of 4-chloroindazoles, the reactivity towards SNAr is significantly enhanced by the presence of electron-withdrawing groups (EWGs) on the indazole ring, particularly at the C5 or C7 positions. This reaction provides a direct and often metal-free method for introducing a variety of nucleophiles, such as amines, alkoxides, and thiolates, at the C4-position.

Causality in Experimental Design:

The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The rate of this reaction is highly dependent on the nature of the nucleophile, the leaving group, and the electronic properties of the aromatic ring. A strong electron-withdrawing group ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction. The choice of solvent is also important, with polar aprotic solvents like DMSO or DMF being preferred as they can solvate the cation of the nucleophile, increasing its nucleophilicity.

Diagram of the SNAr Mechanism:

Caption: General mechanism of the SNAr reaction.

Protocol: SNAr of 4-Chloro-5-nitro-1H-indazole with Sodium Methoxide

This protocol describes the nucleophilic aromatic substitution of 4-chloro-5-nitro-1H-indazole with sodium methoxide.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Chloro-5-nitro-1H-indazole | 197.57 | 1.0 | 1.0 |

| Sodium Methoxide (NaOMe) | 54.02 | 1.5 | 1.5 |

| Dimethyl Sulfoxide (DMSO), anhydrous | - | 5 mL | - |

Procedure:

-

To a dry round-bottom flask, add 4-chloro-5-nitro-1H-indazole (1.0 mmol) and anhydrous DMSO (5 mL).

-

Stir the mixture until the starting material is fully dissolved.

-

Add sodium methoxide (1.5 mmol) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to afford 4-methoxy-5-nitro-1H-indazole.

-

If necessary, the product can be further purified by recrystallization.

V. Conclusion and Future Perspectives

The functionalization of the C4-chlorine position in indazoles offers a powerful platform for the synthesis of novel and diverse molecular architectures for drug discovery. The palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, provide versatile and efficient methods for the formation of C-C and C-N bonds. Additionally, for appropriately activated substrates, the SNAr reaction offers a direct and metal-free alternative for introducing various nucleophiles.

The protocols provided herein serve as a practical guide for researchers in the field. It is important to note that the reaction conditions may require optimization depending on the specific substrates and desired products. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, as well as the expansion of the reaction scope to include a wider range of coupling partners and functional groups.

References

- Directed nucleophilic aromatic substitution reaction. ChemRxiv. 2023. DOI: 10.26434/chemrxiv-2023-q7l3v.